![molecular formula C8H10ClNO B12428279 2,3-Dihydrobenzofuran-4-amine hydrochloride](/img/structure/B12428279.png)
2,3-Dihydrobenzofuran-4-amine hydrochloride
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Overview
Description
2,3-Dihydrobenzofuran-4-amine hydrochloride is a chemical compound with the molecular formula C8H9NO·HCl It is a derivative of benzofuran, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzofuran-4-amine hydrochloride can be achieved through several methods. One common approach involves the cyclization of N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide in the presence of hydrobromic acid (HBr) under an inert atmosphere . Another method involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzofuran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amine derivatives, and substitution can result in various substituted benzofuran derivatives.
Scientific Research Applications
Antidepressant and Neuroprotective Potential
Research indicates that 2,3-dihydrobenzofuran-4-amine hydrochloride serves as a lead compound in the development of new antidepressants and neuroprotective agents. Its structural features, particularly the benzofuran core, contribute to its biological activity, making it a candidate for further investigation in treating mood disorders and neurodegenerative diseases.
Dipeptidyl Peptidase-4 Inhibition
Recent studies have highlighted the compound's role as a potential Dipeptidyl Peptidase-4 inhibitor. This enzyme is crucial in glucose metabolism, and compounds derived from similar structures have shown significant inhibition rates, suggesting that this compound may also exhibit antidiabetic properties .
Antimicrobial Activity
The benzofuran scaffold is recognized for its antimicrobial properties. Compounds related to this compound have been evaluated for their efficacy against various pathogens. Some derivatives have demonstrated potent activity against bacteria and fungi, indicating that this compound could be developed into an effective antimicrobial agent .
Synthesis Techniques
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Utilizing starting materials with appropriate functional groups to form the benzofuran structure.
- Reduction Reactions : Converting suitable precursors into the desired amine form through reduction techniques.
These synthetic routes not only demonstrate the versatility of the compound but also allow for the development of various derivatives with enhanced biological activities .
Case Study: Antidiabetic Properties
A notable study focused on the design of derivatives based on natural products that inhibit Dipeptidyl Peptidase-4 activity. The findings revealed that certain modifications to the benzofuran core significantly increased potency, suggesting pathways for optimizing this compound as a therapeutic agent for diabetes management .
Case Study: Antimicrobial Efficacy
In another investigation, derivatives of benzofuran were tested against various microbial strains. The results indicated that specific substitutions on the benzofuran ring enhanced antimicrobial activity significantly, providing insights into how structural modifications can lead to improved efficacy against resistant strains of bacteria and fungi .
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Structural Features |
---|---|---|
This compound | Antidepressant, Antimicrobial | Benzofuran core with amino group |
Psoralen | Antimicrobial, Anticancer | Furocoumarin derivative |
7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride | Antimicrobial | Fluorine substitution on benzofuran |
This table illustrates how structural variations among related compounds can influence their biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzofuran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-4-amine hydrochloride can be compared with other similar compounds, such as:
2,3-Dihydrobenzofuran: Lacks the amine group, making it less reactive in certain chemical reactions.
4-Amino-2,3-dihydrobenzofuran: Similar structure but without the hydrochloride salt form, affecting its solubility and reactivity.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: A derivative with an additional alkyl group, which can alter its biological activity and chemical properties.
Biological Activity
2,3-Dihydrobenzofuran-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its benzofuran core structure, which contributes to its biological activity. The compound's chemical formula is C8H10ClNO, and it possesses a molecular weight of approximately 171.62 g/mol.
1. Inhibition of Bromodomain Proteins
Recent studies have highlighted the compound's role as a potent inhibitor of Bromo and Extra Terminal (BET) proteins, particularly the second bromodomain (BD2). A study demonstrated that derivatives of 2,3-dihydrobenzofuran showed 1000-fold selectivity for BD2 over BD1, indicating a significant potential for therapeutic applications in cancer treatment .
Table 1: Potency and Selectivity of 2,3-Dihydrobenzofuran Derivatives
Compound | BD1 pIC50 | BD2 pIC50 | Selectivity (fold) |
---|---|---|---|
Compound A | 7.1 | 8.1 | 200 |
Compound B | 4.8 | 7.9 | 1600 |
2. PARP-1 Inhibition
Another area of research involves the compound's derivatives acting as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). These inhibitors have shown promising results in selectively targeting cancer cells, particularly those deficient in BRCA2. For instance, one derivative exhibited an IC50 value as low as 0.079μM, indicating high potency against PARP-1 activity .
Table 2: Inhibition Potency of PARP-1 Inhibitors Derived from 2,3-Dihydrobenzofuran
Compound | IC50 (μM) | Selectivity |
---|---|---|
Compound X | 0.718 | High |
Compound Y | 0.079 | Very High |
The mechanism through which 2,3-dihydrobenzofuran derivatives exert their biological effects primarily involves their interaction with specific protein targets. For instance, the binding of these compounds to the catalytic site of PARP-1 has been elucidated through X-ray crystallography, revealing critical interactions that stabilize the binding .
Case Study: Cancer Therapy
In a study involving BRCA2-deficient DT40 cells, a derivative of 2,3-dihydrobenzofuran was tested for cytotoxicity and showed selective killing effects at concentrations significantly lower than traditional chemotherapeutics. This underscores the potential for targeted cancer therapies utilizing this compound .
Case Study: Pharmacokinetics
Pharmacokinetic studies in rat models indicated favorable absorption and distribution characteristics for certain derivatives of 2,3-dihydrobenzofuran. For example, one compound demonstrated an in vivo clearance rate that supports its progression into clinical trials due to its promising bioavailability profile .
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-4-amine;hydrochloride |
InChI |
InChI=1S/C8H9NO.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3H,4-5,9H2;1H |
InChI Key |
ZONVFYOILBYRAM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C21)N.Cl |
Origin of Product |
United States |
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